1-cyclopentyl-2,2-difluoroethan-1-one
Description
1-Cyclopentyl-2,2-difluoroethan-1-one is a fluorinated ketone featuring a cyclopentyl group attached to a carbonyl carbon and two fluorine atoms at the adjacent β-position. For instance, 1-cyclopentyl-2,2-dimethylpropan-1-one (C$9$H${14}$O) shares the cyclopentyl-ketone backbone but substitutes fluorine with methyl groups, highlighting the role of fluorine in altering electronic and steric properties .
Properties
CAS No. |
1564776-60-8 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation with Difluoroalkyl Halides
A widely reported method involves alkylating cyclopentanone or its derivatives with difluoroalkyl halides under strongly basic conditions. This approach leverages the electrophilicity of the carbonyl group to facilitate nucleophilic attack.
Procedure :
-
Substrate activation : Cyclopentanone is treated with a strong base such as potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at -78°C to deprotonate the α-position.
-
Alkylation : A difluoroalkyl halide (e.g., bromodifluoroacetate) is introduced to the reaction mixture, enabling C–C bond formation at the α-carbon.
-
Workup : The reaction is quenched with aqueous NH₄Cl, followed by extraction with ethyl acetate and purification via flash chromatography.
Key Data :
Advantages :
Limitations :
-
Moderate yields due to competing side reactions (e.g., over-alkylation).
Difluorocarbene Insertion into Bicyclo[1.1.0]butanes
One-Pot Cyclopropanation and Difluorocarbene Transfer
Recent advances exploit difluorocarbene intermediates to construct the difluoroethanone moiety. This method involves generating bicyclo[1.1.0]butanes followed by difluorocarbene insertion.
Procedure :
-
Cyclopropanation : An α-allyldiazoacetate precursor undergoes intramolecular cyclopropanation using a transition metal catalyst (e.g., Rh₂(OAc)₄) to form bicyclo[1.1.0]butanes.
-
Difluorocarbene Reaction : The bicyclic intermediate reacts with a difluorocarbene source (e.g., TMSCF₂Br) at elevated temperatures, inducing ring expansion to yield the difluorobicyclo[1.1.1]pentane core.
Key Data :
Advantages :
Limitations :
-
Requires specialized reagents (e.g., diazo compounds).
Nucleophilic Fluorination of 1-Cyclopentyl-2-keto Esters
Deoxofluorination with DAST or XtalFluor-E
Deoxofluorination agents such as DAST (diethylaminosulfur trifluoride) or XtalFluor-E selectively replace oxygen atoms with fluorine in carbonyl groups.
Procedure :
-
Ester Activation : 1-Cyclopentyl-2-keto ester is treated with DAST in dichloromethane (DCM) at 0°C.
-
Fluorination : The reaction proceeds via a two-step mechanism—initial formation of a fluorosulfonium intermediate followed by fluoride displacement.
-
Purification : Crude product is isolated via aqueous workup and distilled under reduced pressure.
Key Data :
Advantages :
Limitations :
-
DAST is moisture-sensitive and hazardous.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
1-Cyclopentyl-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-2,2-difluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethanone moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with other 2,2-difluoroethan-1-one derivatives and cyclopentyl-containing ketones, emphasizing substituent effects on reactivity, stability, and applications.
Table 1: Key Structural Analogs of 1-Cyclopentyl-2,2-difluoroethan-1-one
Electronic and Steric Effects
- Fluorine vs. Methyl Groups : Compared to 1-cyclopentyl-2,2-dimethylpropan-1-one, the difluoro substitution in the target compound enhances electrophilicity at the carbonyl carbon due to fluorine’s electron-withdrawing nature. This increases reactivity in nucleophilic additions or condensations .
- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., 1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-one) exhibit lower steric hindrance but higher conjugation stability, making them suitable for photochemical applications.
Purity and Commercial Availability
- Purity Standards : Fluorinated analogs like 1-(3,4-dichlorophenyl)-2,2-difluoroethan-1-one are available at 97% purity, while others (e.g., 1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-one) are sold at 95% .
- Cost Factors : Aromatic derivatives are priced higher (e.g., 1-(3-Bromophenyl)-2,2-difluoroethan-1-one at €1,084/g) due to complex halogenation steps, whereas aliphatic analogs like the target compound may be more cost-effective .
Q & A
Q. What are the common synthetic routes for 1-cyclopentyl-2,2-difluoroethan-1-one, and how do reaction conditions influence yield?
A one-pot difluorination/fragmentation process is widely used for synthesizing difluoromethyl ketones. For example, 1-(3-chlorophenyl)-2,2-difluoroethan-1-one is synthesized from 4,4,4-trifluorobutane-1,3-dione via flash column chromatography, achieving 89% yield under optimized conditions . Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification methods. The cyclopentyl group may require tailored starting materials (e.g., cyclopentyl-substituted diketones) to avoid steric hindrance .
Q. Which analytical techniques are most effective for characterizing this compound?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming structural integrity, with ¹⁹F NMR resolving fluorinated positions. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹), while HRMS validates molecular weight. For example, 2,2-difluoro-1-(pyridin-3-yl)ethan-1-one was characterized using these methods, with HRMS data matching theoretical values . Purity (>98%) is assessed via HPLC or GC-MS, as demonstrated for structurally similar ketones .
Q. How should researchers handle and store this compound to ensure stability?
Store this compound in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Similar fluorinated ketones, such as 2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-ol, degrade rapidly in polar solvents (e.g., DMSO) if exposed to moisture . Use anhydrous solvents (e.g., THF) for stock solutions.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopentyl group in fluorination reactions?
The cyclopentyl ring introduces steric constraints that slow nucleophilic attacks at the carbonyl carbon, favoring electrophilic fluorination at the α-position. Computational studies (DFT) on analogs like 2-chloro-1-(1-fluorocyclopropyl)ethanone reveal that ring strain and electron-withdrawing fluorine atoms polarize the carbonyl group, enhancing electrophilicity . Compare with cyclopropane-containing analogs, where smaller rings increase reactivity but reduce stability .
Q. How can researchers resolve contradictions in reported yields for similar difluoroethanone derivatives?
Discrepancies arise from varying starting materials (e.g., trifluorodiketones vs. chlorinated precursors) and purification techniques. For instance, 4-(2,2-difluoroacetyl)benzonitrile was obtained in 70% yield using flash chromatography, while less-pure batches (e.g., via distillation) show lower yields . Validate protocols with control experiments and replicate literature conditions precisely.
Q. What strategies optimize enantioselective synthesis of fluorinated analogs?
Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry. For example, (1R,2R)-2-(difluoromethoxy)cyclopentan-1-amine was synthesized using stereoselective amination under controlled pH and temperature . For 1-cyclopentyl derivatives, consider chiral ligands (e.g., Josiphos) to direct fluorination stereochemistry.
Q. What computational tools predict the biological activity of this compound?
Molecular docking (AutoDock Vina) and QSAR models using PubChem data can predict interactions with biological targets. For example, analogs like 2-(4-chlorophenoxy)-1-(4-(2-fluorophenoxy)-bipiperidinyl)ethan-1-one showed antimicrobial activity via hydrophobic interactions with enzyme active sites . Validate predictions with in vitro assays (e.g., MIC testing).
Q. How does the compound’s stability under UV/visible light impact its use in photochemical studies?
Fluorinated ketones often exhibit photostability due to strong C-F bonds, but cyclopentyl groups may absorb UV light, leading to decomposition. Perform accelerated stability studies using a xenon arc lamp (ICH Q1B guidelines) and monitor degradation via LC-MS. For reference, 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one remains stable under UV-A for 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
